4-(2-Chloro-4-fluorophenyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
4-(2-Chloro-4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a hydroxyl group on the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenyl)-7-hydroxy-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroacetophenone and salicylaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, often using sulfuric acid or hydrochloric acid, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorophenyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Formation of 4-(2-Chloro-4-fluorophenyl)-7-oxo-2H-chromen-2-one.
Reduction: Formation of 4-(2-Chloro-4-fluorophenyl)-7-hydroxy-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluorophenylboronic acid
Uniqueness
4-(2-Chloro-4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of chloro, fluoro, and hydroxyl substituents provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C15H8ClFO3 |
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Molecular Weight |
290.67 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-7-hydroxychromen-2-one |
InChI |
InChI=1S/C15H8ClFO3/c16-13-5-8(17)1-3-10(13)12-7-15(19)20-14-6-9(18)2-4-11(12)14/h1-7,18H |
InChI Key |
AOEVFKVYTROAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2C3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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